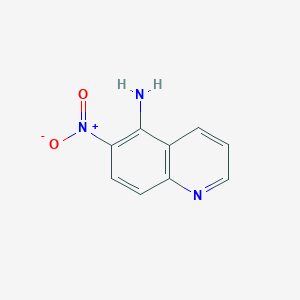

5-Amino-6-nitroquinoline

Overview

Description

5-Amino-6-nitroquinoline is an organic compound with the molecular formula C9H7N3O2. It is a derivative of quinoline, characterized by the presence of an amino group at the 5th position and a nitro group at the 6th position on the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-nitroquinoline typically involves the nitration of 5-aminoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 5,6-diaminoquinoline. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.

Oxidation: Although less common, the compound can also undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

Substitution: Acyl chlorides, alkyl halides.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Reduction: 5,6-Diaminoquinoline.

Substitution: Various amides and substituted quinolines.

Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

5-Amino-6-nitroquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

Industry: It is used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-Amino-6-nitroquinoline and its derivatives often involves interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

6-Nitroquinoline: Lacks the amino group at the 5th position.

5,6-Diaminoquinoline: Contains an additional amino group at the 6th position.

8-Amino-5-methoxyquinoline: Contains a methoxy group at the 5th position instead of a nitro group.

Uniqueness: 5-Amino-6-nitroquinoline is unique due to the presence of both an amino and a nitro group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

5-Amino-6-nitroquinoline (5-ANQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antibacterial and potential anticancer agent. This article explores the biological activity of 5-ANQ, summarizing key research findings, mechanisms of action, and its comparative efficacy against other compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 189.17 g/mol. The compound features a quinoline ring structure, which is characterized by a fused benzene and pyridine ring, with an amino group at the 5-position and a nitro group at the 6-position. This unique arrangement influences its chemical reactivity and biological interactions.

Antibacterial Properties

Research has indicated that 5-ANQ exhibits notable antibacterial activity against various bacterial strains. Its derivatives have shown effectiveness in inhibiting the growth of certain pathogens, positioning it as a candidate for further pharmaceutical development in treating bacterial infections.

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

In addition to its antibacterial properties, 5-ANQ has been studied for its potential antitumor effects. It is suggested that the compound may act as a hypoxia-selective cytotoxin, targeting tumor cells that thrive in low oxygen environments—a common characteristic of solid tumors. This selectivity could enhance the efficacy of cancer treatments by minimizing damage to normal tissues.

Case Study: Hypoxia-Activated Cytotoxicity

In preclinical studies, 5-ANQ demonstrated significant cytotoxic effects on hypoxic cancer cell lines, with IC50 values indicating potent activity compared to non-hypoxic conditions. For instance, treatment with 5-ANQ led to a marked decrease in cell viability in HeLa and MCF-7 cancer cell lines under hypoxic conditions.

The mechanism by which 5-ANQ exerts its biological effects involves interactions with cellular macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells. Furthermore, the amino group facilitates hydrogen bonding with target molecules, enhancing its biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-ANQ, it is essential to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound Name | Structural Features | Antibacterial Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Amino at position 5, Nitro at position 6 | Moderate | High |

| 6-Nitroquinoline | Nitro at position 6 only | Low | None |

| 8-Amino-5-methoxyquinoline | Methoxy at position 5 | Moderate | Moderate |

Properties

IUPAC Name |

6-nitroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBYHEXFKFLRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189525 | |

| Record name | 6-Nitroquinolin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-00-9 | |

| Record name | 5-Amino-6-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35975-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroquinolin-5-ylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035975009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroquinolin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroquinolin-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques are commonly employed to detect and quantify 5-Amino-6-nitroquinoline?

A1: Several electrochemical techniques have been successfully utilized to determine this compound levels. These include differential pulse voltammetry, direct current voltammetry, and adsorptive stripping voltammetry, all employing a carbon paste electrode. [] Additionally, High-performance liquid chromatography (HPLC) coupled with electrochemical detection has also been used effectively for quantification. [] These methods offer varying levels of sensitivity and are applicable for analyzing this compound in different matrices, such as water samples.

Q2: Can you describe a synthetic route used to produce 2-Amino-3-Methylimidazo[4,5-f]Quinoline (IQ) starting from this compound?

A2: 2-Amino-3-Methylimidazo[4,5-f]Quinoline (IQ), a known food mutagen, can be synthesized from this compound in a four-step process. [] This synthesis achieves a 41% overall yield. A key step in this procedure involves the displacement of a methylsulfonyl group introduced earlier in the synthesis with sodamide. []

Q3: Has this compound been used as a starting material for synthesizing other heterocyclic compounds?

A3: Yes, this compound serves as a valuable precursor in the synthesis of pyrido [2, 3-h] pyrrolo [1, 2-a] quinoxaline derivatives. [] The synthesis involves reacting this compound with 2, 5-dimethoxytetrahydrofuran to form a pyrrole ring. Subsequently, reduction of the nitro group, followed by intramolecular cyclization of the resulting 6-amino-5-(1-pyrrolyl) quinoline derivative, yields the desired pyrido [2, 3-h] pyrrolo [1, 2-a] quinoxaline structure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.